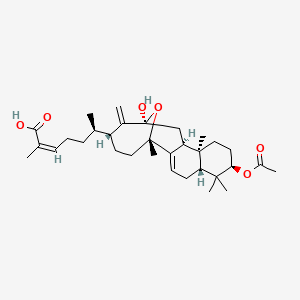
KadcoccinoneC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadcoccinoneC is a lanostane-type triterpenoid compound that has garnered significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound is part of a larger family of kadcoccinones, which are known for their diverse biological activities and complex molecular architecture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneC typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the compound in larger quantities. This approach leverages the natural biosynthetic pathways of certain microorganisms to generate this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: KadcoccinoneC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
KadcoccinoneC has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of KadcoccinoneC involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, this compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
KadcoccinoneC can be compared with other lanostane-type triterpenoids, such as:
- KadcoccinoneA
- KadcoccinoneB
- KadcoccinoneD
- KadcoccinoneE
- KadcoccinoneF
Uniqueness: this compound stands out due to its specific structural features and the unique set of biological activities it exhibits
Propiedades
Fórmula molecular |
C32H48O6 |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
(Z,6R)-6-[(1S,5R,7R,10S,11S,13S,15R)-7-acetyloxy-13-hydroxy-1,6,6,10-tetramethyl-14-methylidene-18-oxatetracyclo[11.4.1.02,11.05,10]octadec-2-en-15-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O6/c1-19(10-9-11-20(2)28(34)35)23-14-17-31(8)24-12-13-26-29(5,6)27(37-22(4)33)15-16-30(26,7)25(24)18-32(36,38-31)21(23)3/h11-12,19,23,25-27,36H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25-,26+,27-,30-,31+,32+/m1/s1 |
Clave InChI |
BTAHIRHFQVBZOY-XAMQSACLSA-N |
SMILES isomérico |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2(C3=CC[C@@H]4[C@@]([C@@H]3C[C@@](C1=C)(O2)O)(CC[C@H](C4(C)C)OC(=O)C)C)C |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C1CCC2(C3=CCC4C(C(CCC4(C3CC(C1=C)(O2)O)C)OC(=O)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


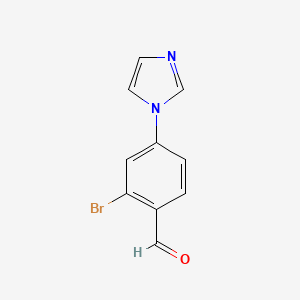
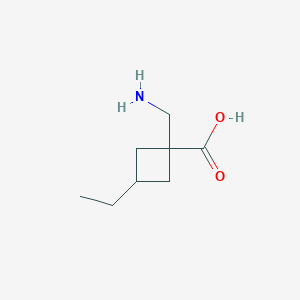
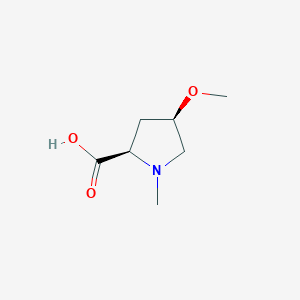
![4-Bromo-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13064497.png)
![2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13064502.png)

![1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13064512.png)
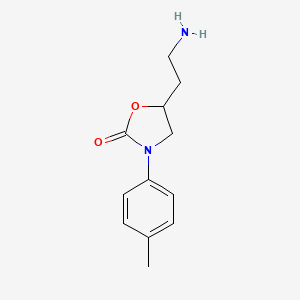
![3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B13064526.png)
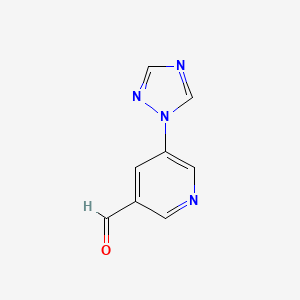
![6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13064549.png)
![1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064557.png)

![tert-ButylN-[(1S,2S,4S)-rel-4-amino-2-fluorocyclohexyl]carbamate](/img/structure/B13064563.png)
